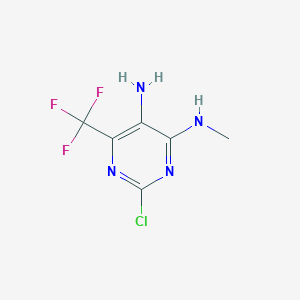
2,2'-(Oxydimethanediyl)dicyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Oxydimethanediyl)dicyclohexanone is an organic compound with a unique structure consisting of two cyclohexanone rings connected by an oxygen atom through methylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxydimethanediyl)dicyclohexanone typically involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two cyclohexanone molecules, facilitated by the oxygen atom. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include water or alcohols
Industrial Production Methods
Industrial production of 2,2’-(Oxydimethanediyl)dicyclohexanone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-(Oxydimethanediyl)dicyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylene bridges can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanone derivatives.
科学的研究の応用
2,2’-(Oxydimethanediyl)dicyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-(Oxydimethanediyl)dicyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexane ring.
Cyclohexanol: The reduced form of cyclohexanone with an alcohol group.
Cyclohexene: An unsaturated derivative with a double bond.
Uniqueness
2,2’-(Oxydimethanediyl)dicyclohexanone is unique due to its dual cyclohexanone structure connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler compounds cannot fulfill.
特性
CAS番号 |
5394-54-7 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
2-[(2-oxocyclohexyl)methoxymethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H22O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h11-12H,1-10H2 |
InChIキー |
DZGKWALXSURTBW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)COCC2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


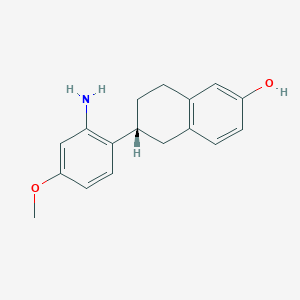
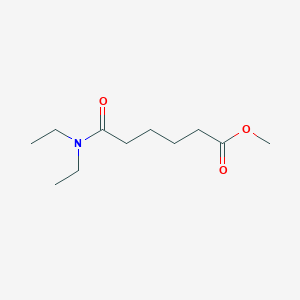
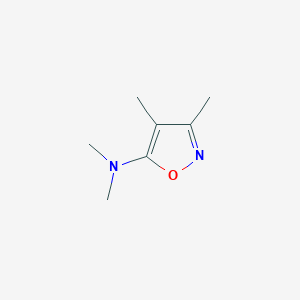
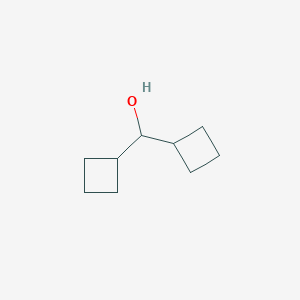
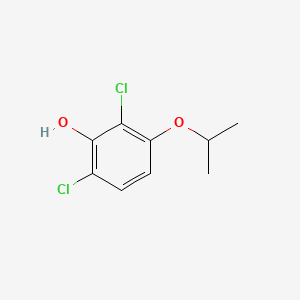
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
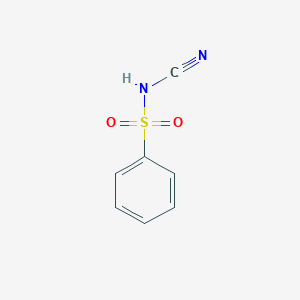
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
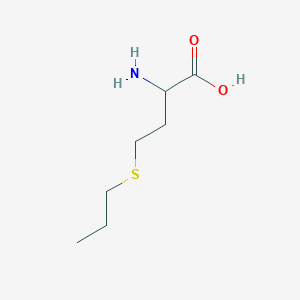

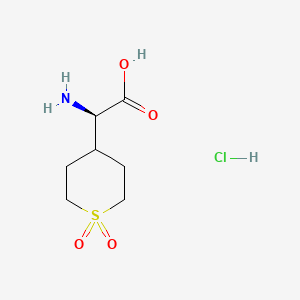

![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
